

Epigenetic factor-IN-1 for studying neurodegenerative diseases

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Compound of Interest

Compound Name: Epigenetic factor-IN-1

Cat. No.: B12382122

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Application Notes and Protocols: Epigenetic Factor-IN-1

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Introduction

Epigenetic Factor-IN-1 is a novel, potent, and cell-permeable small molecule designed for the investigation of epigenetic mechanisms in neurodegenerative diseases. It acts as a selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in the regulation of protein aggregation and transport processes relevant to pathologies such as Alzheimer's and Parkinson's disease. By inhibiting HDAC6, **Epigenetic Factor-IN-1** promotes the acetylation of its substrates, including α -tubulin, which can enhance microtubule stability and facilitate the clearance of misfolded protein aggregates. These application notes provide detailed protocols for the use of **Epigenetic Factor-IN-1** in cellular models of neurodegeneration.

Epigenetic modifications are heritable changes in gene expression that occur without altering the DNA sequence itself.[1][2][3] These modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene activity.[3][4] Dysregulation of these epigenetic mechanisms has been increasingly associated with the pathogenesis of various neurodegenerative diseases.[4][5][6][7] Small molecules that target epigenetic regulators, often referred to as "epidrugs," are valuable tools for studying and potentially correcting these aberrant cellular processes.[6]

Product Information

Product Name	Epigenetic Factor-IN-1
Catalog Number	EP-N45-001
Appearance	White to off-white solid
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₄
Molecular Weight	397.43 g/mol
Purity	≥98% by HPLC
Solubility	Soluble in DMSO (≥50 mg/mL) and Ethanol (≥10 mg/mL)
Storage	Store at -20°C. Protect from light.

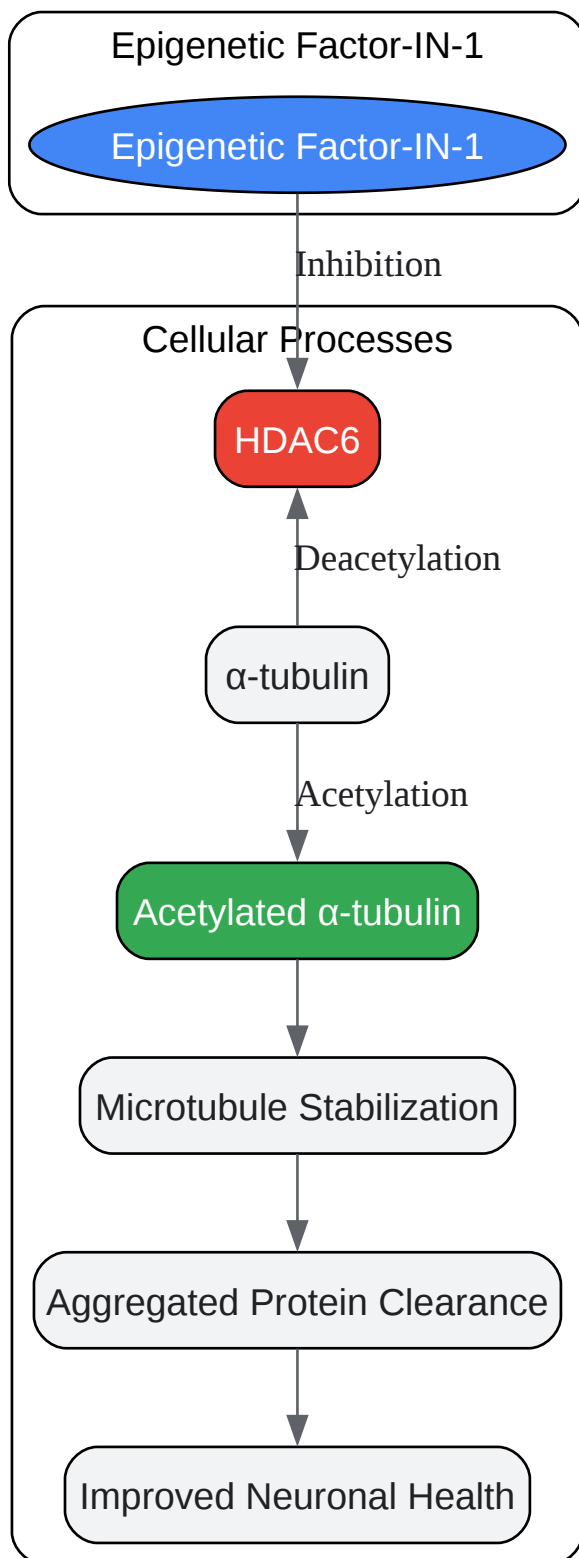
Quantitative Data

The following table summarizes the key quantitative parameters of **Epigenetic Factor-IN-1** determined in various in vitro assays.

Parameter	Value	Cell Line/Assay Condition
IC ₅₀ (HDAC6)	3.5 nM	Recombinant Human HDAC6 Enzyme Assay
IC ₅₀ (HDAC1)	875 nM	Recombinant Human HDAC1 Enzyme Assay
EC ₅₀ (α-tubulin acetylation)	50 nM	SH-SY5Y neuroblastoma cells, 24-hour treatment
EC ₅₀ (Tau clearance)	150 nM	SH-SY5Y cells overexpressing mutant Tau-P301L
CC ₅₀ (Cytotoxicity)	>10 μM	SH-SY5Y neuroblastoma cells, 72-hour treatment

Mechanism of Action Pathway

The diagram below illustrates the proposed signaling pathway through which **Epigenetic Factor-IN-1** exerts its effects in a neuronal context.



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Caption: Mechanism of action of **Epigenetic Factor-IN-1**.

Experimental Protocols

Protocol 1: Assessment of α -tubulin Acetylation in SH-SY5Y Cells

This protocol describes how to measure the increase in acetylated α -tubulin, a direct downstream target of HDAC6, following treatment with **Epigenetic Factor-IN-1**.

Materials:

- SH-SY5Y neuroblastoma cells
- DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin
- **Epigenetic Factor-IN-1** (prepare a 10 mM stock solution in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: Rabbit anti-acetyl- α -tubulin, Mouse anti- α -tubulin, Rabbit anti-GAPDH
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:

1. Plate SH-SY5Y cells in 6-well plates at a density of 5×10^5 cells per well and allow them to adhere overnight.
2. Prepare serial dilutions of **Epigenetic Factor-IN-1** in culture medium to achieve final concentrations ranging from 1 nM to 1 μ M. Include a DMSO-only vehicle control.
3. Replace the medium in each well with the medium containing the different concentrations of **Epigenetic Factor-IN-1** or vehicle.
4. Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

- Protein Extraction:

1. Wash the cells twice with ice-cold PBS.
2. Add 100 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
4. Incubate on ice for 30 minutes, vortexing every 10 minutes.
5. Centrifuge at 14,000 x g for 15 minutes at 4°C.
6. Transfer the supernatant (protein extract) to a new tube.

- Western Blotting:

1. Determine the protein concentration of each sample using the BCA Protein Assay Kit.
2. Load 20 μ g of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
3. Transfer the separated proteins to a PVDF membrane.

4. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 5. Incubate the membrane with primary antibodies against acetyl- α -tubulin (1:1000), total α -tubulin (1:1000), and GAPDH (1:5000) overnight at 4°C.
 6. Wash the membrane three times with TBST.
 7. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 8. Wash the membrane three times with TBST.
 9. Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
- Data Analysis:
 1. Quantify the band intensities using image analysis software.
 2. Normalize the acetyl- α -tubulin signal to the total α -tubulin signal.
 3. Further normalize to the loading control (GAPDH).
 4. Plot the fold change in normalized acetyl- α -tubulin levels relative to the vehicle control.

Protocol 2: Evaluation of Aggregated Tau Clearance

This protocol outlines a method to assess the efficacy of **Epigenetic Factor-IN-1** in promoting the clearance of aggregated, hyperphosphorylated Tau protein in a cellular model.

Materials:

- SH-SY5Y cells stably expressing mutant Tau-P301L
- Opti-MEM reduced-serum medium
- Lipofectamine 2000
- Plasmid encoding Tau-P301L

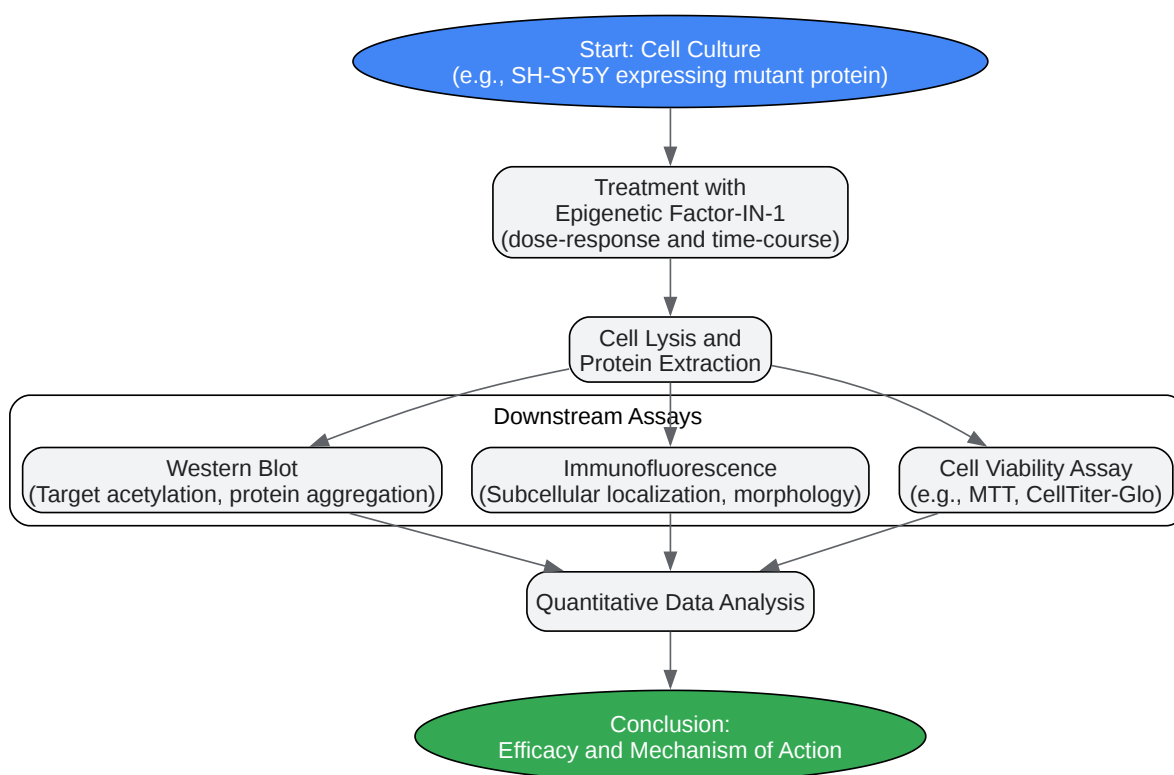
- Puromycin for selection
- Materials from Protocol 1
- Primary antibodies: Mouse anti-phospho-Tau (AT8), Rabbit anti-total-Tau

Procedure:

- Generation of Stable Cell Line (if not already established):
 1. Transfect SH-SY5Y cells with the Tau-P301L expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
 2. 48 hours post-transfection, begin selection with an appropriate concentration of puromycin.
 3. Expand and maintain the resistant cell population.
- Treatment and Analysis:
 1. Plate the Tau-P301L SH-SY5Y cells in 12-well plates.
 2. Treat the cells with varying concentrations of **Epigenetic Factor-IN-1** (e.g., 10 nM, 50 nM, 150 nM, 500 nM) or vehicle (DMSO) for 48 hours.
 3. Harvest the cells and perform protein extraction and Western blotting as described in Protocol 1.
 4. For Western blotting, use primary antibodies against phospho-Tau (AT8) and total Tau.
- Data Analysis:
 1. Quantify the band intensities for phospho-Tau and total Tau.
 2. Calculate the ratio of phospho-Tau to total Tau for each treatment condition.
 3. Plot the percentage reduction in the phospho-Tau/total Tau ratio relative to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram provides a general workflow for studying the effects of **Epigenetic Factor-IN-1** in a neurodegenerative disease cell model.



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Caption: General experimental workflow.

Troubleshooting

Problem	Possible Cause	Solution
Low or no increase in α -tubulin acetylation	1. Epigenetic Factor-IN-1 degraded. 2. Suboptimal treatment time or concentration. 3. Inefficient antibody.	1. Use fresh stock solution. Store properly. 2. Perform a time-course (6, 12, 24, 48h) and a wider dose-response. 3. Use a validated antibody for acetylated α -tubulin.
High background in Western blot	1. Insufficient blocking. 2. Antibody concentration too high.	1. Increase blocking time to 1.5-2 hours. 2. Titrate primary and secondary antibody concentrations.
High cell death observed	1. Compound concentration is too high. 2. DMSO concentration is too high.	1. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.1%.

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